

Spectral Data Analysis of (3-(Bromomethyl)phenyl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (3-(Bromomethyl)phenyl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **(3-(Bromomethyl)phenyl)methanol**, a key intermediate in various synthetic applications, including drug discovery. The following sections detail the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Chemical Structure and Properties

- IUPAC Name: **(3-(Bromomethyl)phenyl)methanol**
- Synonyms: 3-Hydroxymethylbenzyl bromide
- CAS Number: 82072-22-8[1][2]
- Molecular Formula: C₈H₉BrO[1]
- Molecular Weight: 201.06 g/mol [1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for **(3-(Bromomethyl)phenyl)methanol** based on established principles and analysis of structurally related compounds.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.30 - 7.40	Multiplet	4H	Aromatic protons (Ar-H)
~4.68	Singlet	2H	Methylene protons (-CH ₂ OH)
~4.50	Singlet	2H	Methylene protons (-CH ₂ Br)
~1.98	Singlet	1H	Hydroxyl proton (-OH)

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~141.5	Aromatic Carbon (C-CH ₂ OH)
~138.0	Aromatic Carbon (C-CH ₂ Br)
~129.0	Aromatic Carbon (CH)
~128.5	Aromatic Carbon (CH)
~127.0	Aromatic Carbon (CH)
~126.5	Aromatic Carbon (CH)
~64.0	Methylene Carbon (-CH ₂ OH)
~33.0	Methylene Carbon (-CH ₂ Br)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad, Strong	O-H stretch (alcohol)[3]
3100 - 3000	Medium	C-H stretch (aromatic)[4]
3000 - 2850	Medium	C-H stretch (aliphatic)[4]
1600, 1475	Medium to Weak	C=C stretch (aromatic ring)
1250 - 1000	Strong	C-O stretch (alcohol)[3]
690 - 515	Medium	C-Br stretch[5]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Abundance	Assignment
200/202	~1:1	[M] ⁺ (Molecular ion peak with bromine isotopes ⁷⁹ Br and ⁸¹ Br)
182/184	Variable	[M-H ₂ O] ⁺
121	Variable	[M-Br] ⁺
107	Variable	[C ₇ H ₇ O] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

NMR Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve approximately 10-20 mg of **(3-(Bromomethyl)phenyl)methanol** in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - The solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm) can be used as an internal reference.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
 - KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
- Data Acquisition: Collect the spectrum over a range of 4000-400 cm^{-1} .

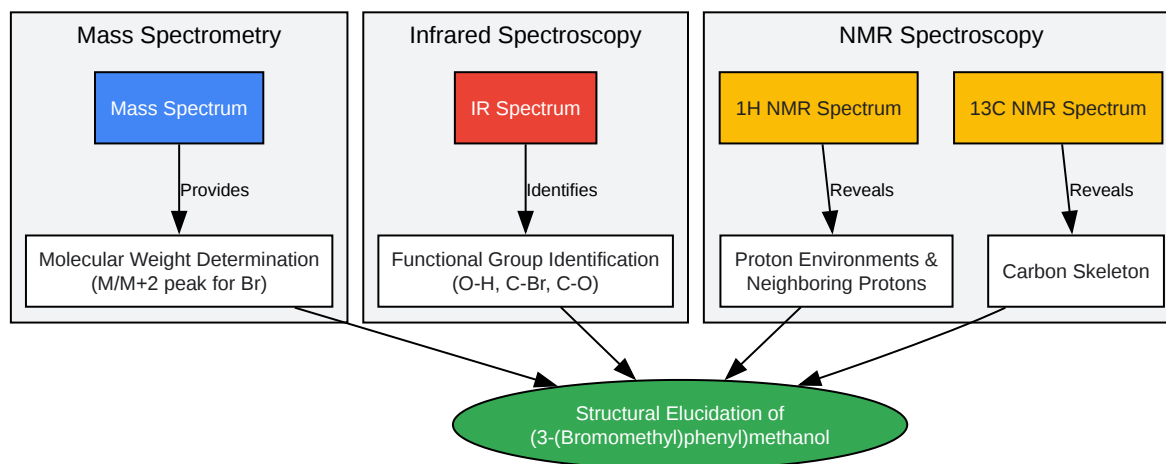
Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI, or introduce it directly for EI.
- Data Acquisition: Acquire the mass spectrum in positive ion mode.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **(3-(Bromomethyl)phenyl)methanol** using the described spectral data.

Figure 1. Spectral Data Interpretation Workflow



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Caption: Logical workflow for spectral data analysis.

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- To cite this document: BenchChem. [Spectral Data Analysis of (3-(Bromomethyl)phenyl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151358#spectral-data-for-3-bromomethyl-phenyl-methanol>]

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